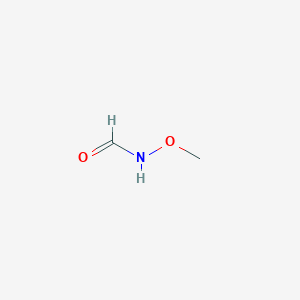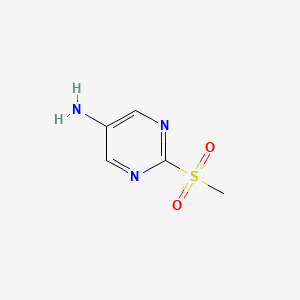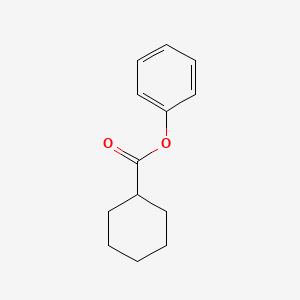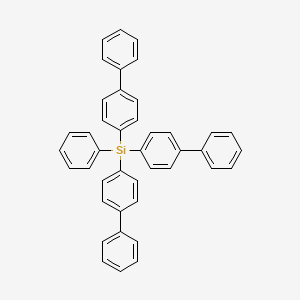
Tribiphenyl-4-yl(phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribiphenyl-4-yl(phenyl)silane is an organosilicon compound with the chemical formula C42H32Si. It consists of a silicon atom bonded to a phenyl group and three biphenyl groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
Tribiphenyl-4-yl(phenyl)silane can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of biphenyl groups through a Grignard reaction. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .
化学反応の分析
Types of Reactions
Tribiphenyl-4-yl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the phenyl or biphenyl groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tribiphenyl-4-yl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用機序
The mechanism by which tribiphenyl-4-yl(phenyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved in its action include hydrosilylation and other silicon-mediated reactions .
類似化合物との比較
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a single phenyl group attached to silicon.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon
Uniqueness
Tribiphenyl-4-yl(phenyl)silane is unique due to its three biphenyl groups, which impart distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to simpler organosilicon compounds .
特性
IUPAC Name |
phenyl-tris(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEENTXXIHKRNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283704 |
Source


|
| Record name | tribiphenyl-4-yl(phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3325-28-8 |
Source


|
| Record name | Silane, tris(4-biphenylyl)phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tribiphenyl-4-yl(phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
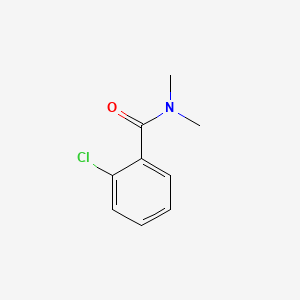

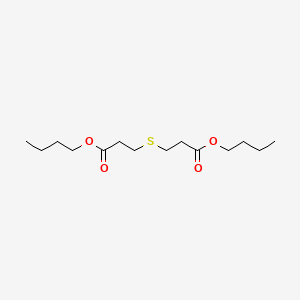
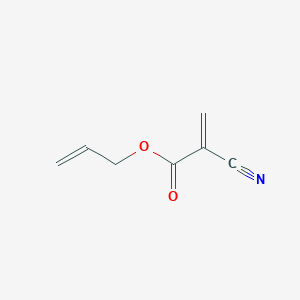
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)
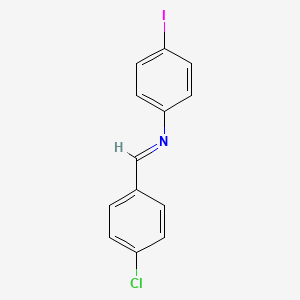
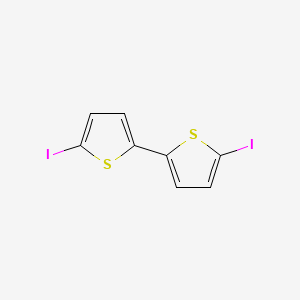
![4-{[(Dimethylamino)sulfonyl]amino}benzoic acid](/img/structure/B1607278.png)
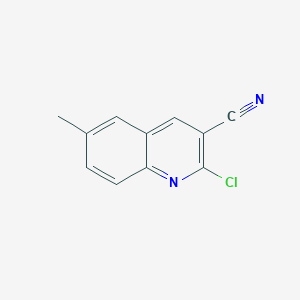
![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)

